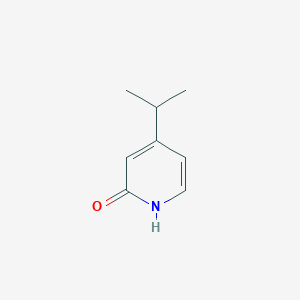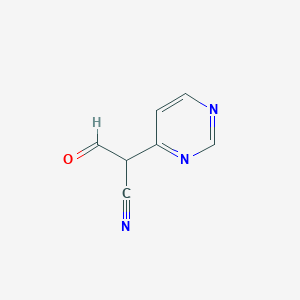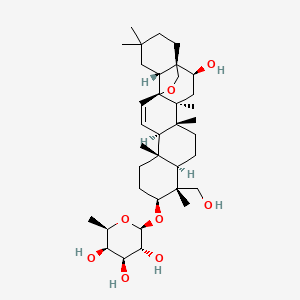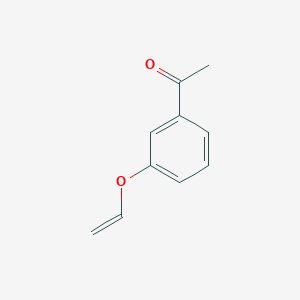
2-(2-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound “2-(2-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom. They are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a boronic ester functional group, a methoxy group, and a methyl group attached to a phenyl ring. The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis
Boronic esters are most commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the positions of the functional groups on the phenyl ring. Boronic esters are generally stable compounds, but they can undergo hydrolysis to form boronic acids .Applications De Recherche Scientifique
Synthesis of Derivatives and Inhibitory Activity
This compound is utilized in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives have been studied for their inhibitory activity against serine proteases, including thrombin, showcasing the compound's potential in developing inhibitors for therapeutic applications (Spencer et al., 2002).
Crystal Structure and Reactivity Studies
The crystal structure of related dioxaborolane compounds has been determined to provide insights into their reactivity and coordination behavior. These studies are crucial for understanding the molecular architecture and designing new compounds with desired properties (Seeger & Heller, 1985).
Materials Science and Fluorochromic Performance
In materials science, derivatives of 2-(2-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored for their aggregation-induced emission (AIE) and mechanofluorochromic performance. These properties are of particular interest for developing new materials for optoelectronic applications and anti-counterfeiting measures (Qi et al., 2013).
Synthesis of Boron-Containing Polyenes
Another application involves the synthesis of pinacolylboronate-substituted stilbenes, which further contribute to the synthesis of boron-capped polyenes. These compounds have potential applications in creating new materials for liquid crystal display (LCD) technology and exploring therapeutic options for neurodegenerative diseases (Das et al., 2015).
Mécanisme D'action
Target of Action
It is known that 2-methoxy-4-methylphenol, a related compound, has been used for the treatment of inflammatory diseases . It achieves this by inhibiting the expression of IL-6 and other expressions, and activating the NLRP3 inflammasome in cells .
Mode of Action
The related compound, 2-methoxy-4-methylphenol, is known to interact with its targets by inhibiting the expression of il-6 and other expressions, and activating the nlrp3 inflammasome in cells .
Biochemical Pathways
The related compound, 2-methoxy-4-methylphenol, is known to affect the inflammatory response pathway by inhibiting the expression of il-6 and other expressions, and activating the nlrp3 inflammasome in cells .
Pharmacokinetics
The related compound, 2-methoxy-4-methylphenol, is known to have a boiling point of 221-222 °c (lit) , which might influence its bioavailability.
Result of Action
The related compound, 2-methoxy-4-methylphenol, is known to have anti-inflammatory effects .
Action Environment
The related compound, 2-methoxy-4-methylphenol, is known to have a boiling point of 221-222 °c (lit) , which might be influenced by environmental temperature.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10-7-8-11(12(9-10)16-6)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAHITZHCWNFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



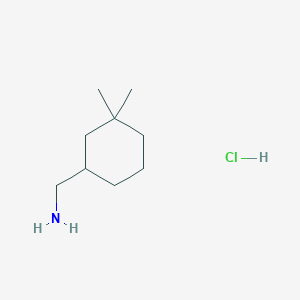
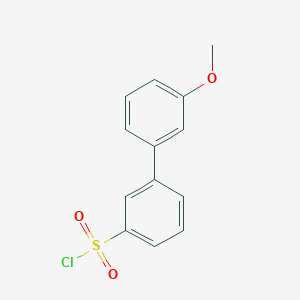

![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B1647140.png)
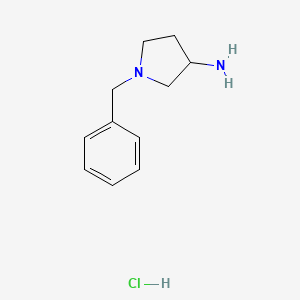

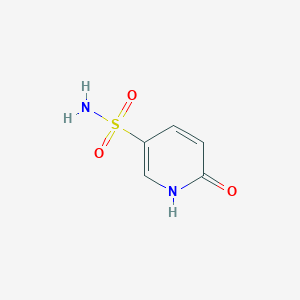
![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647156.png)
